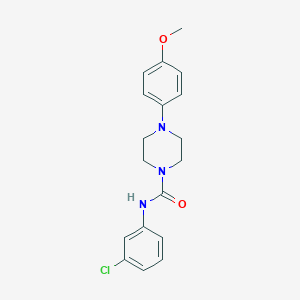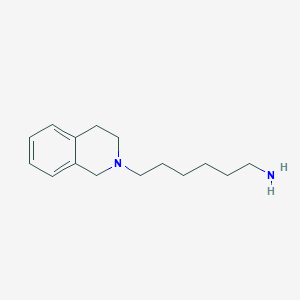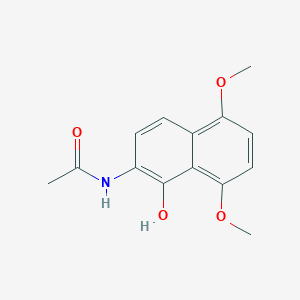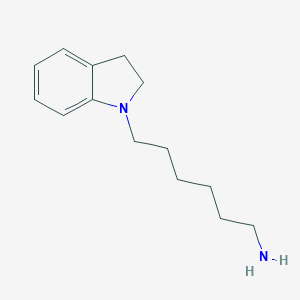
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a serotonin receptor agonist. TFMPP binds to the 5-HT1A and 5-HT2A receptors in the brain, which results in the release of serotonin. This leads to the activation of various signaling pathways that are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which leads to an increase in mood and a decrease in anxiety. TFMPP has also been shown to have analgesic effects, which may be due to its ability to activate the 5-HT2A receptor. Additionally, TFMPP has been shown to have antipsychotic effects, which may be due to its ability to modulate the activity of the dopamine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TFMPP is its ability to selectively activate the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, TFMPP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, TFMPP has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor. TFMPP has shown promise in this regard, and further research may lead to the development of more effective drugs for the treatment of various disorders. Another area of interest is the study of the long-term effects of TFMPP. This will require the development of new methods for studying the pharmacokinetics and pharmacodynamics of TFMPP in vivo. Finally, future research may also focus on the development of new methods for synthesizing TFMPP and other piperazine compounds.
Métodos De Síntesis
TFMPP is synthesized by reacting 1-(3-chlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied for its potential therapeutic properties. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. TFMPP has also been studied for its potential use in the treatment of migraines, neuropathic pain, and drug addiction.
Propiedades
Fórmula molecular |
C18H20ClN3O2 |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-7-5-16(6-8-17)21-9-11-22(12-10-21)18(23)20-15-4-2-3-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Clave InChI |
MDFCLUQXFTURQW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)

![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)

![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)